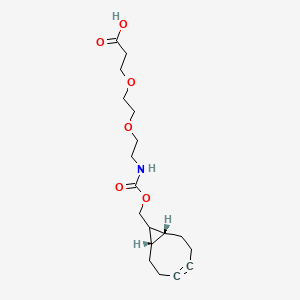

endo-BCN-PEG2-acid

Vue d'ensemble

Description

endo-BCN-PEG2-acid: is a polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-acid typically involves the following steps:

Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from commercially available cyclooctyne derivatives.

PEGylation: The BCN group is then conjugated to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the PEGylated BCN with succinic anhydride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Analyse Des Réactions Chimiques

Types of Reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group in endo-BCN-PEG2-acid reacts with azide-tagged biomolecules to form stable triazole linkages without the need for a copper catalyst.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds

Common Reagents and Conditions:

SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.

Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.

Major Products:

Triazole Linkages: Formed through SPAAC reactions.

Amide Bonds: Formed through reactions with primary amines

Applications De Recherche Scientifique

Bioconjugation

endo-BCN-PEG2-acid is extensively used for linking biomolecules such as proteins, peptides, and nucleic acids. The ability to form stable covalent bonds through SPAAC reactions enables researchers to create complex biomolecular constructs essential for various studies .

Drug Delivery Systems

The compound enhances the solubility and stability of therapeutic agents, improving their bioavailability. Its PEG component aids in increasing the hydrophilicity of drug formulations, facilitating better distribution within biological systems .

Protein Labeling

In imaging and tracking studies, this compound allows for the labeling of proteins with fluorescent dyes or other tags. This capability is vital for studying protein interactions and dynamics within cells .

Diagnostic Imaging

The compound is utilized in developing imaging probes for diagnostic applications, enabling more precise visualization of biological processes in real-time .

Cancer Therapy

Research indicates that PROTACs utilizing this compound have demonstrated significant efficacy in reducing levels of specific oncoproteins in vitro, leading to reduced tumor growth in preclinical models . For instance, studies have shown that conjugating this compound with therapeutic agents enhances their ability to target and degrade oncogenic proteins effectively.

Targeted Drug Delivery

In studies focused on drug delivery systems, this compound has been shown to improve the pharmacokinetic profiles of various drugs by enhancing their solubility and stability. This property has been particularly beneficial in formulating drugs intended for intravenous administration .

Mécanisme D'action

Molecular Targets and Pathways:

SPAAC Reaction: The BCN group undergoes a strain-promoted alkyne-azide cycloaddition with azide-tagged molecules, forming a stable triazole linkage.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules

Comparaison Avec Des Composés Similaires

endo-BCN-PEG4-acid: Similar to endo-BCN-PEG2-acid but with a longer PEG chain, providing increased solubility and flexibility.

Propargyl-PEG9-amine: Contains a propargyl group instead of a BCN group, requiring a copper catalyst for click chemistry reactions.

Uniqueness:

Copper-Free Click Chemistry: The BCN group in this compound allows for copper-free click chemistry, making it suitable for biological applications where copper can be toxic.

Versatility: The presence of both a BCN group and a terminal carboxylic acid provides multiple functionalization options for bioconjugation and material science applications

Activité Biologique

endo-BCN-PEG2-acid is a compound utilized primarily in the field of biochemistry and pharmacology as a versatile linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other therapeutic agents. This compound facilitates the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thereby offering significant potential in targeted cancer therapies and other applications.

- Molecular Formula : CHNO

- Molecular Weight : 324.415 g/mol

- LogP : 2.235

- PSA (Polar Surface Area) : 82.81 Ų

This compound is characterized by its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that is pivotal for click chemistry applications. This feature allows for the efficient conjugation of biomolecules, enabling the synthesis of complex drug conjugates and PROTACs that can target specific proteins for degradation .

Biological Activity

The biological activity of this compound can be categorized based on its applications in various therapeutic areas:

1. Cancer Therapy

The compound is instrumental in developing PROTACs that target oncogenic proteins, facilitating their degradation and potentially leading to reduced tumor growth. Research indicates that PROTACs utilizing this compound have shown efficacy in preclinical models, particularly against solid tumors .

2. Immunomodulation

Studies have demonstrated that this compound can enhance immune responses by modifying peptides that activate macrophages, specifically CD206 high M2-like tumor-associated macrophages (TAMs). The conjugation of this compound with immunomodulatory peptides has been shown to reprogram these macrophages towards a pro-inflammatory phenotype, thereby improving anti-tumor immunity .

3. Drug Delivery Systems

As a linker in antibody-drug conjugates (ADCs), this compound plays a crucial role in delivering cytotoxic agents selectively to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUAMLUNAMJRHF-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.